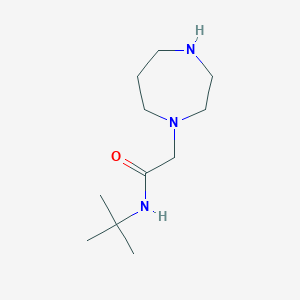
N-(tert-butyl)-2-(1,4-diazepan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide is a chemical compound with the molecular formula C11H23N3O It is known for its unique structure, which includes a tert-butyl group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide typically involves the reaction of tert-butylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the tert-butylamine attacks the carbon atom of the 2-chloroacetamide, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the diazepane ring or the tert-butyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups.
Scientific Research Applications
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(1,4-diazepan-1-yl)ethanamide
- N-tert-butyl-2-(1,4-diazepan-1-yl)propanamide
- N-tert-butyl-2-(1,4-diazepan-1-yl)butanamide
Uniqueness
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide stands out due to its specific structural features, such as the tert-butyl group and the diazepane ring. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
87055-40-1 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)9-14-7-4-5-12-6-8-14/h12H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
GTBSIJYCDGZHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


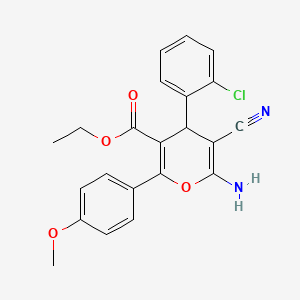
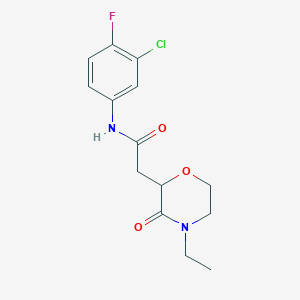


![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)
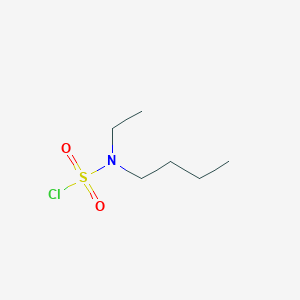

![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)

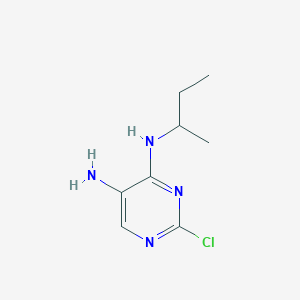

![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
